molecular formula C10H11N3 B8340847 3-Amino-2-methylaminoquinoline

3-Amino-2-methylaminoquinoline

Cat. No. B8340847
M. Wt: 173.21 g/mol
InChI Key: COXYZUDAMIPWTB-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

2-Methylamino-3-nitroquinoline (711 mg, 3.5 mmol) was reduced according to the procedure of Preparation 11 (d) to give the title compound, (590 mg, 97%), m.p. 133°-136° C.
Name
2-Methylamino-3-nitroquinoline
Quantity
711 mg
Type
reactant
Reaction Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.NC1C(COCCOC)=NNC=1NC>>[NH2:13][C:12]1[C:3]([NH:2][CH3:1])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
2-Methylamino-3-nitroquinoline
Quantity
711 mg
Type
reactant
Smiles
CNC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NNC1NC)COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC2=CC=CC=C2C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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